molecular formula C7H11NO4S B128490 (Rac)-Telmesteine CAS No. 127657-29-8

(Rac)-Telmesteine

Cat. No.: B128490
CAS No.: 127657-29-8
M. Wt: 205.23 g/mol
InChI Key: XBJWOGLKABXFJE-UHFFFAOYSA-N
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Description

(Rac)-Telmesteine is a heterocyclic compound with the molecular formula C7H11NO4S It is a derivative of thiazolidine, a five-membered ring containing both sulfur and nitrogen atoms

Mechanism of Action

Target of Action

The primary targets of (Rac)-Telmesteine are the Rac family of small GTPases . These proteins are part of the RAS superfamily of small GTP-binding proteins . They play a crucial role in various cellular processes, including cell growth, cytoskeletal reorganization, and the activation of protein kinases .

Mode of Action

This compound interacts with its targets, the Rac family of small GTPases, by inhibiting their function . This inhibition occurs through a mechanism involving guanine nucleotide displacement . The compound binds to Rac1, as well as the related Rac1b, Rac2, and Rac3 isoforms, promoting the loss of bound nucleotide . This prevents the engagement of Rac with downstream effectors, placing Rac in an inert and inactive state .

Biochemical Pathways

The inhibition of Rac by this compound affects several biochemical pathways. Rac proteins are key regulators of the actin cytoskeleton . Their inhibition can lead to changes in cell morphology and movement . Additionally, Rac proteins are involved in other cellular functions that involve the actin cytoskeleton, such as cell migration .

Pharmacokinetics

The drug accumulation ratio (rac), a measure of how much a drug accumulates in the body under steady-state conditions, could be a relevant parameter . The higher the Rac, the more the drug accumulates in the body .

Result of Action

The inhibition of Rac by this compound can lead to various molecular and cellular effects. For instance, it can block Rac-dependent growth transformation . It can also affect cell motility, potentially influencing the behavior of aggressive cancer cells .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the pH, temperature, and particle size can affect the leached amount of heavy metals, which could potentially influence the drug’s action . Additionally, systemic factors such as racism can lead to disparities in environmental exposures, which could potentially impact the drug’s efficacy .

Chemical Reactions Analysis

Types of Reactions

(Rac)-Telmesteine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while substitution reactions can yield various thiazolidine derivatives .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(Rac)-Telmesteine is unique due to its specific functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

3-ethoxycarbonyl-1,3-thiazolidine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO4S/c1-2-12-7(11)8-4-13-3-5(8)6(9)10/h5H,2-4H2,1H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBJWOGLKABXFJE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CSCC1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90469485, DTXSID10869680
Record name 3-(Ethoxycarbonyl)-1,3-thiazolidine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90469485
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name CERAPP_48764
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10869680
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

127657-29-8
Record name 3-(Ethoxycarbonyl)-1,3-thiazolidine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90469485
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(ethoxycarbonyl)-1,3-thiazolidine-4-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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